Presence in the Goldfarb LAC Screening Set vs. Closest Positional Isomer Benzotriazol-1-yl-acetic acid
The primary evidence for prioritizing this compound is its explicit inclusion in the Goldfarb patent as a lifespan-altering compound (LAC) [1]. The patent describes a high-throughput screen of 132,796 compounds, of which only a fraction were deemed 'active' [1]. This specific compound was among those identified and listed as commercially available for further research [1]. A searching analog, benzotriazol-1-yl-acetic acid (CAS: 4144-64-3), which features the benzotriazole moiety attached at the 1-position, is not listed in this validated set, suggesting a critical structural requirement for activity [1].
| Evidence Dimension | Inclusion in a validated screening set for eukaryotic lifespan alteration (binary active/inactive designation) |
|---|---|
| Target Compound Data | Listed as a commercially available active compound (LAC) in Table 2 of the Goldfarb patent [1]. |
| Comparator Or Baseline | Benzotriazol-1-yl-acetic acid (CAS 4144-64-3). Not listed in the active LAC set [1]. |
| Quantified Difference | Target is present in the active set; the comparator is absent. Quantitative activity data (e.g., EC50) for the target compound is not disclosed in the patent text. |
| Conditions | S. cerevisiae DeaD assay, a high-throughput proxy for replicative lifespan, screening for reversal of nicotinamide-induced lifespan shortening [1]. |
Why This Matters
For institutional buyers replicating the screening methodology, purchasing the exact LAC from the validated set is critical for experimental reproducibility and avoids the risk of a false negative with an unvalidated, closely related analog.
- [1] Goldfarb, D.S. Method For Altering The Lifespan Of Eukaryotic Organisms. U.S. Patent Application Publication US 20090163545 A1, June 25, 2009. View Source
